molecular formula C7H12N2O B3101430 octahydro-1H-pyrrolo[3,4-c]pyridin-1-one CAS No. 1391926-56-9

octahydro-1H-pyrrolo[3,4-c]pyridin-1-one

Cat. No.: B3101430
CAS No.: 1391926-56-9
M. Wt: 140.18 g/mol
InChI Key: XLHNWTSCXPCOMK-UHFFFAOYSA-N
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Description

Octahydro-1H-pyrrolo[3,4-c]pyridin-1-one: is a heterocyclic compound that belongs to the class of bicyclic nitrogen-containing compounds. It is characterized by a fused ring system consisting of a pyrrole ring and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octahydro-1H-pyrrolo[3,4-c]pyridin-1-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under specific conditions. For example, the preparation of pyrrole-derived α,β-alkynyl ketones followed by cyclization can yield the desired compound . Another method involves the use of multicomponent reactions (MCRs), where multiple reagents are combined in a single reaction vessel to form the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of solid catalysts, such as amorphous carbon-supported sulfonic acid, has been explored to enhance the efficiency of the synthesis . These methods are designed to be cost-effective and scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Octahydro-1H-pyrrolo[3,4-c]pyridin-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound with different hydrogenation levels.

    Substitution: Substitution reactions, particularly at the nitrogen atoms, can introduce various functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce alkyl or aryl groups at specific positions on the ring system.

Mechanism of Action

The mechanism of action of octahydro-1H-pyrrolo[3,4-c]pyridin-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as protein kinases or interact with receptors involved in signaling pathways . The exact mechanism depends on the specific derivative and its target, but generally, it involves binding to the active site of the enzyme or receptor, thereby modulating its activity.

Comparison with Similar Compounds

Octahydro-1H-pyrrolo[3,4-c]pyridin-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring fusion and the resulting biological activities, which make it a valuable scaffold in medicinal chemistry.

Properties

IUPAC Name

2,3,3a,4,5,6,7,7a-octahydropyrrolo[3,4-c]pyridin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c10-7-6-1-2-8-3-5(6)4-9-7/h5-6,8H,1-4H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLHNWTSCXPCOMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2C1C(=O)NC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
octahydro-1H-pyrrolo[3,4-c]pyridin-1-one
Reactant of Route 2
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Reactant of Route 3
octahydro-1H-pyrrolo[3,4-c]pyridin-1-one
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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